3-Methoxy-4-((4-methoxynaphthalen-1-yl)oxy)aniline
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Overview
Description
3-Methoxy-4-((4-methoxynaphthalen-1-yl)oxy)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group attached to both the benzene and naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((4-methoxynaphthalen-1-yl)oxy)aniline typically involves the reaction of 4-methoxynaphthalen-1-ol with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction may be conducted in solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((4-methoxynaphthalen-1-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or aminated products.
Scientific Research Applications
3-Methoxy-4-((4-methoxynaphthalen-1-yl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((4-methoxynaphthalen-1-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
Uniqueness
3-Methoxy-4-((4-methoxynaphthalen-1-yl)oxy)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
83054-59-5 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
3-methoxy-4-(4-methoxynaphthalen-1-yl)oxyaniline |
InChI |
InChI=1S/C18H17NO3/c1-20-15-9-10-16(14-6-4-3-5-13(14)15)22-17-8-7-12(19)11-18(17)21-2/h3-11H,19H2,1-2H3 |
InChI Key |
IMMZAYVMLJZCPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)N)OC |
Origin of Product |
United States |
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